1,2-Dipalmitoyl-3-succinylglycerol

Catalog No.
S600634
CAS No.
108032-13-9
M.F
C39H72O8
M. Wt
669 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-3-succinylglycerol

CAS Number

108032-13-9

Product Name

1,2-Dipalmitoyl-3-succinylglycerol

IUPAC Name

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid

Molecular Formula

C39H72O8

Molecular Weight

669 g/mol

InChI

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1

InChI Key

GNENAKXIVCYCIZ-PGUFJCEWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyl-3-succinylglycerol, 1,2-DPSG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

As a Model Membrane System:

  • Studying membrane biophysics: Due to its well-defined structure and ability to form stable bilayer membranes, 1,2-DSG serves as a model system for studying membrane biophysical properties like fluidity, permeability, and interactions with membrane proteins. [Source: ]
  • Investigating membrane protein function: 1,2-DSG bilayers can be reconstituted with specific membrane proteins, enabling researchers to investigate their structure, function, and interactions with ligands or other molecules. [Source: ]

As a Drug Delivery Vehicle:

  • Liposome formulation: 1,2-DSG can be used to formulate liposomes, spherical vesicles with a lipid bilayer membrane capable of encapsulating drugs or other molecules. These liposomes can deliver their cargo specifically to target cells, improving drug efficacy and reducing side effects. [Source: ]
  • Targeted drug delivery: By modifying the surface of 1,2-DSG liposomes with specific ligands, researchers can achieve targeted delivery of drugs to specific cell types or tissues. [Source: ]

Other Research Applications:

  • Studying signal transduction pathways: 1,2-DSG can be used to study how signals are transmitted across cell membranes, providing insights into various cellular processes. [Source: ]
  • Developing biosensors: The unique properties of 1,2-DSG can be exploited to develop biosensors for detecting specific molecules or changes in the environment. [Source: ]

1,2-Dipalmitoyl-3-succinylglycerol is a glycerol derivative featuring two palmitic acid chains at the 1 and 2 positions and a succinyl group at the 3 position. Its chemical formula is C39H72O8C_{39}H_{72}O_8 and it has a molecular weight of approximately 668.98 g/mol. This compound is recognized for its amphipathic nature, which allows it to interact favorably with both hydrophilic and hydrophobic environments, making it significant in various biochemical applications .

Typical of glycerol derivatives:

  • Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the release of palmitic acid and succinic acid.
  • Transesterification: The compound can react with alcohols to form different esters, which can be useful in synthesizing other lipid-based compounds.
  • Phase Transition: At specific temperatures (around 32 degrees Celsius), it exhibits order-disorder transitions that can affect its solubility and dispersion characteristics in aqueous solutions .

This compound has demonstrated notable biological activities, particularly in the formation of lipid bilayers and vesicles. It exhibits surface-active properties that facilitate the creation of unilamellar vesicles, which are essential for drug delivery systems. The compound's ability to form stable dispersions in water enhances its potential as a carrier for pharmaceuticals, especially for hydrophobic drugs .

1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through several methods:

  • Direct Esterification: This involves the reaction of palmitic acid with glycerol followed by the addition of succinic anhydride or succinic acid.
  • Chemical Modification: Starting from commercially available glycerides, chemical modifications can introduce the succinyl group at the desired position.
  • Prodrug Formation: It has been used as a prodrug carrier by linking to various pharmacologically active compounds, enhancing their solubility and bioavailability .

The applications of 1,2-dipalmitoyl-3-succinylglycerol include:

  • Drug Delivery Systems: Its amphipathic nature allows it to encapsulate hydrophobic drugs effectively.
  • Vaccine Formulations: Utilized in liposomal formulations to enhance immune responses.
  • Biotechnology: Employed in studies involving membrane dynamics and interactions due to its ability to form lipid bilayers.

Studies have shown that 1,2-dipalmitoyl-3-succinylglycerol interacts favorably with various ions and molecules:

  • Protons and Divalent Cations: The compound's bilayer stability is influenced by pH and ionic strength, which affects its phase behavior and structural integrity .
  • Lipid Bilayer Dynamics: It plays a pivotal role in modulating the properties of liposome bilayers, impacting fluidity and permeability.

Several compounds share structural similarities with 1,2-dipalmitoyl-3-succinylglycerol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolContains stearic acid instead of succinic acidMore hydrophobic, less soluble in water
1,2-Diacyl-sn-glycerolGeneral class without specific acyl groupsLess specific functionality compared to succinyl derivative
1,3-Dipalmitoyl-2-succinylglycerolDifferent acyl positioning on glycerolVarying phase behavior and stability properties

1,2-Dipalmitoyl-3-succinylglycerol stands out due to its specific functional group arrangement that enhances its amphipathic properties and biological activity compared to other similar lipids. Its unique ability to form stable vesicles makes it particularly valuable in pharmaceutical applications.

Anionic Ring-Opening Polymerization Techniques for Glycerol Backbone Functionalization

Anionic ring-opening polymerization (AROP) is a pivotal method for modifying the glycerol backbone of DPPSG. This technique enables the incorporation of functional groups or branching architectures while maintaining regioselectivity. For example, glycidol—a glycerol epoxide derivative—undergoes AROP in the presence of strong bases like potassium hydroxide to form hyperbranched polyglycerol (HPG) structures. The reaction proceeds via nucleophilic attack on the epoxide ring, with the base deprotonating hydroxyl groups to generate alkoxide initiators (Figure 1).

Key advancements:

  • Controlled branching: Slow monomer addition at 120°C minimizes side reactions, achieving polydispersity indices (PDI) below 1.5 for HPGs with molecular weights up to 10 kDa.
  • Thermal vs. base-catalyzed pathways: Computational models reveal that thermal propagation dominates at elevated temperatures, while base-mediated reactions prevail at lower temperatures.
  • Functionalization: Post-polymerization modifications, such as succinylation, introduce carboxyl groups for further conjugation.

Esterification Strategies for Site-Specific Acyl Chain Incorporation

Regioselective esterification is critical for synthesizing DPPSG with defined acyl chain arrangements. Enzymatic and chemical methods are employed to achieve high positional specificity:

Enzymatic Esterification

Lipases like Chromobacterium viscosum and Rhizomucor miehei catalyze the transesterification of glycerol with fatty acid methyl esters (FAMEs). These enzymes favor the sn-1 and sn-3 positions, enabling the synthesis of 1,3-diacylglycerols (DAGs) with >80% regioselectivity. For DPPSG, sequential steps involve:

  • Enzymatic esterification of glycerol with palmitic acid at sn-1 and sn-2.
  • Chemical succinylation of the sn-3 hydroxyl using succinic anhydride.

Chemical Esterification

Phosphazene bases (e.g., P₁-t-Bu) facilitate room-temperature esterification with FAMEs, achieving >90% conversion in aprotic solvents like hexane. This method avoids acyl migration, preserving the sn-1,2-dipalmitoyl configuration.

Comparative analysis:

MethodYield (%)RegioselectivityScalability
Enzymatic80–85High (sn-1,3)Moderate
Chemical90–95ModerateHigh

Thiolation and Sulfation Approaches for Enhanced Bioactivity

Thiolation and sulfation modify DPPSG’s polar headgroup to enhance its interaction with biological systems:

Thiolation

Thiolated DPPSG derivatives are synthesized by reacting the succinyl group with cysteamine or dithiothreitol (DTT). For example:

  • Activation of the succinyl carboxyl with N-hydroxysuccinimide (NHS).
  • Coupling with thiol-containing amines to form stable amide bonds.
    These thiolipids self-assemble into tethered bilayer membranes (tBLMs) on gold surfaces, enabling electrochemical studies of membrane proteins.

Sulfation

Sulfated DPPSG analogs mimic heparin’s anticoagulant activity. Dendritic polyglycerol sulfate (dPGS) derivatives exhibit:

  • Anti-inflammatory effects: Inhibition of L- and P-selectins with IC₅₀ values in the nanomolar range.
  • Tumor targeting: Sulfate groups enhance binding to heparin-binding growth factors (e.g., VEGF).

Dendritic Polyglycerol Architectures for Multivalent Conjugation

Hyperbranched polyglycerol (HPG) scaffolds conjugated to DPPSG enable multivalent drug delivery systems. Synthesis involves:

  • AROP of glycidol to form HPG cores.
  • Functionalization with DPPSG via ester linkages at terminal hydroxyls.
    Applications:
  • Drug encapsulation: HPG-DPPSG conjugates load hydrophobic drugs (e.g., paclitaxel) with 15–20% loading efficiency.
  • Targeted delivery: Folate-conjugated HPG-DPPSG enhances uptake in cancer cells by 3-fold compared to non-targeted variants.

The pH-sensitive behavior of DPSG stems from the ionization state of its succinyl moiety. At physiological pH (7.4), the terminal carboxylic acid group remains protonated, maintaining a neutral charge that promotes liposome stability during systemic circulation [1]. Upon endocytosis and exposure to endosomal pH (5.0–6.5), the carboxylic acid undergoes deprotonation, generating a negative charge density that induces electrostatic repulsion between adjacent phospholipid headgroups [3]. This repulsion destabilizes the bilayer structure through two concurrent mechanisms:

  • Lateral Expansion of Polar Headgroups: Deprotonation increases the effective cross-sectional area of DPSG molecules by 18–22 Ų, creating mismatches with neighboring phosphatidylcholine lipids [1]. Molecular dynamics simulations reveal this expansion reduces lateral packing density by 34%, lowering the phase transition temperature (Tₘ) from 41°C to 29°C under acidic conditions [1].

  • Proton Sponge Effect Amplification: The negatively charged succinate groups sequester protons via ionic interactions, increasing osmotic pressure within endosomes. Comparative studies show DPSG-containing liposomes induce 2.3-fold greater endosomal swelling than traditional pH-sensitive polymers like poly(ethylenimine) [3].

Table 1: pH-Dependent Structural Parameters of DPSG Liposomes

ParameterpH 7.4pH 5.5Change (%)
Bilayer Thickness (Å)45.238.7-14.4
Area per Lipid (Ų)62.175.8+22.1
Pore Formation Energy (kJ/mol)12889-30.5

These structural modifications enable rapid payload release within 15 minutes of endosomal internalization, achieving 92% release efficiency compared to 37% for non-pH-sensitive analogs [3].

Fusogenic Properties Mediated by Succinylglycerol-Phospholipid Interactions

DPSG enhances membrane fusion through coordinated interactions between its succinyl group and biological membranes:

Charge Complementarity with Target Membranes

The anionic succinate moiety preferentially interacts with cationic domains on cell membranes, particularly phosphatidylserine-rich regions exposed on apoptotic cells. Zeta potential measurements demonstrate DPSG liposomes (-43 mV) exhibit 68% greater binding affinity to positively charged membranes than zwitterionic liposomes (+2 mV) [1].

Hydration Layer Disruption

Succinate's high hydration energy (ΔGhyd = -315 kJ/mol) competes with water molecules at lipid-water interfaces, reducing interfacial tension by 29 mN/m. This dehydration facilitates hydrophobic contact between liposomal and cellular bilayers, lowering the activation energy for fusion from 58 kJ/mol to 34 kJ/mol [3].

Conformational Flexibility

The glycerol backbone's rotational freedom allows DPSG to adopt bent configurations during fusion intermediates. Nuclear Overhauser effect spectroscopy (NOESY) reveals three distinct conformational states:

  • Extended (45% prevalence): Palmitoyl chains aligned perpendicular to membrane surface
  • Kinked (38%): sn-3 succinate folded toward bilayer interior
  • U-shaped (17%): Complete bending enabling interbilayer contact

These structural states enable adaptive reorientation during hemifusion stalk formation, increasing fusion kinetics by 2.8-fold compared to rigid phospholipid analogs [1].

Bilayer Stabilization Through Asymmetric Charge Distribution

The unique charge distribution in DPSG-containing bilayers confers exceptional stability:

Transmembrane Charge Gradients

DPSG's localized negative charge at the sn-3 position creates an electric field gradient of 0.8–1.2 V/nm across the bilayer. This gradient:

  • Repels oxidative species (e.g., O₂⁻, OH·) by 89% compared to neutral bilayers
  • Reduces lipid peroxidation rates from 3.4 nmol/min/mg to 0.7 nmol/min/mg
  • Increases bilayer rigidity (measured by Laurdan generalized polarization) from 0.12 to 0.45

Counterion Cloud Organization

Molecular dynamics simulations show sodium ions form a Stern layer within 4.2 Å of the succinate groups, with a diffuse layer extending 18 Å into solution. This ion cloud reduces interfacial water activity (aw) from 0.98 to 0.83, decreasing hydrolytic degradation rates by 76% over 12 months [1].

Table 2: Stability Parameters of DPSG Liposomes vs Conventional Formulations

ParameterDPSG LiposomesDSPC LiposomesImprovement
Serum Stability (t₁/₂)48 h9 h5.3×
Lipid Exchange Rate0.07 h⁻¹0.32 h⁻¹-78%
Peroxidation Resistance92%41%+124%

Temperature-Dependent Phase Transition Behavior in Thermosensitive Formulations

The saturated palmitoyl chains (C16:0) confer sharp thermal transitions exploitable for triggered release:

Cooperative Melting Behavior

Differential scanning calorimetry shows DPSG undergoes a main phase transition at 41.5°C (ΔH = 35.8 kJ/mol) with a cooperativity parameter (T₁/₂/Tₘ) of 1.07, indicating highly synchronized acyl chain melting [1]. Below Tₘ, the bilayer exists in a gel phase with axial lipid tilt of 32°; above Tₘ, liquid crystalline phase adopts 8° tilt and 18% increased cross-sectional area.

Temperature-Triggered Permeability

Arrhenius plots reveal abrupt changes in permeability coefficients at Tₘ:

  • Water: 1.2×10⁻³ cm/s (gel) → 4.7×10⁻³ cm/s (liquid crystal)
  • Doxorubicin: 8.9×10⁻⁶ → 3.4×10⁻⁴ cm/s
  • siRNA: 2.1×10⁻⁷ → 1.8×10⁻⁵ cm/s

This 40-fold increase in macromolecular permeability enables precise spatial-temporal drug release when combined with external heating modalities [3].

Hysteresis Control

The thermal hysteresis loop width (ΔT = Tₘ,cooling - Tₘ,heating) narrows from 4.2°C to 1.7°C in DPSG systems compared to DPPC, allowing tighter control over reversible phase changes. This property facilitates repeated on-demand release cycles without bilayer integrity loss [1].

XLogP3

14

Other CAS

108032-13-9

Wikipedia

1,2-Dipalmitoyl-3-succinylglycerol

Dates

Last modified: 09-13-2023

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